
Pentane, 3,3-dichloro-2,2,4,4-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentane, 3,3-dichloro-2,2,4,4-tetramethyl- is an organic compound with the molecular formula C9H18Cl2. It is a derivative of pentane, where two chlorine atoms are substituted at the third carbon, and four methyl groups are attached to the second and fourth carbons. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentane, 3,3-dichloro-2,2,4,4-tetramethyl- typically involves the chlorination of 2,2,4,4-tetramethylpentane. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via a free radical mechanism, where chlorine radicals attack the hydrogen atoms at the third carbon, resulting in the formation of the dichloro derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Pentane, 3,3-dichloro-2,2,4,4-tetramethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, resulting in the formation of alcohols.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding hydrocarbon.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form carboxylic acids.
Common Reagents and Conditions
Substitution: Hydroxide ions in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed
Substitution: Formation of alcohols.
Reduction: Formation of hydrocarbons.
Oxidation: Formation of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Pentane, 3,3-dichloro-2,2,4,4-tetramethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other organic compounds.
Wirkmechanismus
The mechanism of action of pentane, 3,3-dichloro-2,2,4,4-tetramethyl- involves its interaction with various molecular targets. The chlorine atoms can form covalent bonds with nucleophilic sites on enzymes and proteins, potentially altering their activity. The compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-chloro-2,2,4,4-tetramethylpentane
- 2,2,4,4-tetramethyl-3-pentanone
- 2,2,4,4-tetramethyl-3-t-butyl-pentane-3-ol
Uniqueness
Pentane, 3,3-dichloro-2,2,4,4-tetramethyl- is unique due to the presence of two chlorine atoms at the third carbon, which significantly influences its reactivity and properties. Compared to its analogs, this compound exhibits distinct chemical behavior, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
79991-69-8 |
|---|---|
Molekularformel |
C9H18Cl2 |
Molekulargewicht |
197.14 g/mol |
IUPAC-Name |
3,3-dichloro-2,2,4,4-tetramethylpentane |
InChI |
InChI=1S/C9H18Cl2/c1-7(2,3)9(10,11)8(4,5)6/h1-6H3 |
InChI-Schlüssel |
ZUAWOFHXVSGUAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C(C)(C)C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


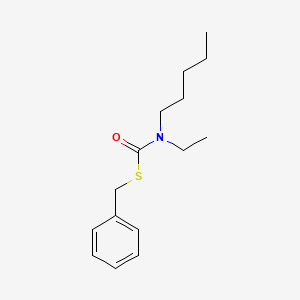
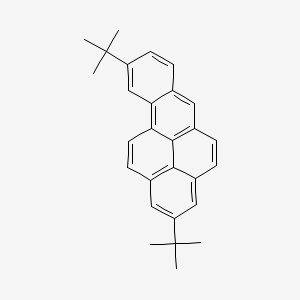
![6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14422643.png)

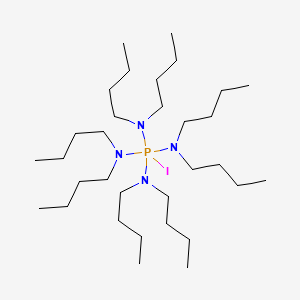

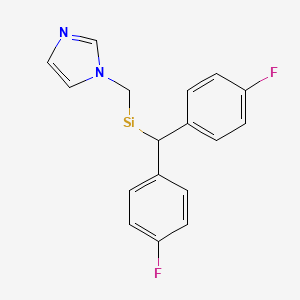
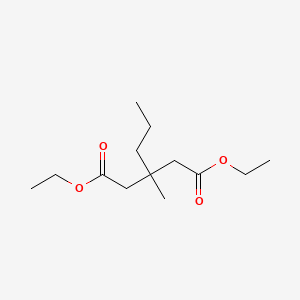

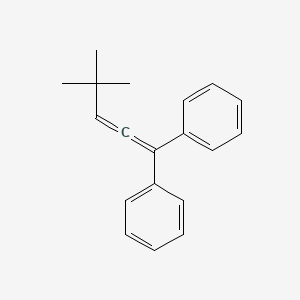

![5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14422688.png)
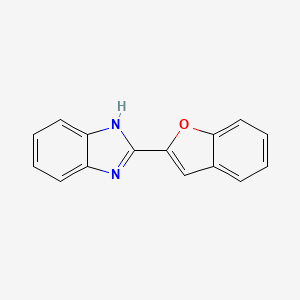
![3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422698.png)
